N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Anticancer Properties
Compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for their anticancer activities. For example, the synthesis and anticancer evaluation of oxadiazole derivatives have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies involve the design and synthesis of benzamide derivatives and evaluate their potency against cancer cells, often yielding compounds with moderate to excellent anticancer activities (Salahuddin et al., 2014; Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular potential of benzamide oxadiazole derivatives has also been a significant area of research. Compounds synthesized from key intermediates have exhibited higher activity against various microbial strains compared to reference drugs. This research underscores the compounds' potential as lead molecules for developing new antimicrobial agents (Latthe & Badami, 2007; Nayak et al., 2016).
Antioxidant Evaluation
The antioxidant properties of related compounds have been explored, with some derivatives showing excellent antioxidant activity. This research is crucial for understanding how these compounds can protect against oxidative stress, potentially contributing to the development of treatments for diseases caused by oxidative damage (Bondock et al., 2016).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of oxadiazole and isoxazole derivatives. These studies often explore novel synthetic routes and chemical reactions, contributing to the broader field of organic chemistry and materials science. The work includes solid-phase synthesis techniques and the creation of diheterocyclic compounds with potential applications in various domains (Quan & Kurth, 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been reported to exhibit a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activities . The interaction of the compound with its targets likely involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Isoxazole derivatives have been reported to affect various pathways related to inflammation, cancer, microbial infections, and neurological disorders . The compound’s interaction with its targets can lead to alterations in these pathways, resulting in downstream effects that contribute to its therapeutic potential.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may exert effects such as inhibition of inflammation, suppression of cancer cell proliferation, inhibition of microbial growth, and modulation of neurological activity .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-10(8-4-2-1-3-5-8)14-12-16-15-11(18-12)9-6-7-13-19-9/h1-7H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJCFPNYAKLJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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